2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a benzamido group, and a sulfamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(N,N-diethylsulfamoyl)benzoic acid with an appropriate amine to form the benzamido intermediate. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Thiophene Ring: The benzamido intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of the thiophene ring. This step may involve the use of a palladium catalyst and a suitable ligand to promote the coupling reaction.
N-Methylation: The final step involves the methylation of the nitrogen atom in the thiophene ring. This can be achieved using methyl iodide or a similar methylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the thiophene ring or the sulfamoyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups or other reducible functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido or thiophene moieties. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs or therapeutic agents. Its ability to interact with specific molecular targets may be exploited for treating diseases.
Industry: The compound’s chemical reactivity and stability make it suitable for use in industrial applications, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoylbenzoic acid moiety and have been studied for their enzyme inhibitory properties.
Thiophene-based compounds: Compounds with a thiophene ring are known for their diverse chemical reactivity and potential biological activity.
Uniqueness
2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the N-methylthiophene ring, in particular, sets it apart from other similar compounds, potentially offering unique interactions with molecular targets.
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-4-20(5-2)26(23,24)13-8-6-12(7-9-13)15(21)19-17-14(10-11-25-17)16(22)18-3/h6-11H,4-5H2,1-3H3,(H,18,22)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPCFDCYIHXURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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